
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. HPPH belongs to the family of photosensitizers, compounds that can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.
Scientific Research Applications
Synthetic Chemistry Applications
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide and related compounds have been explored for their synthetic utility in creating novel chemical structures. For instance, Mai et al. (2004) investigated 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. They explored the effect of pyrrole-C2 and/or -C4 substitutions on biological activity, demonstrating the compound's potential in medicinal chemistry (Mai et al., 2004). Additionally, Kim and Elsenbaumer (1998) reported on the convenient synthesis of 1-alkyl-2, 5-bis(thiophenylmethylene)pyrroles using the Mannich reaction, highlighting the compound's role in creating conducting polymers (Kim & Elsenbaumer, 1998).
Biological Activities and DNA Interactions
Compounds related to N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide have been examined for their biological activities and interactions with DNA. Işıklan et al. (2010) synthesized and studied new N/O spirocyclic phosphazene derivatives, revealing their antibacterial activity and DNA-binding properties, providing insights into their potential biomedical applications (Işıklan et al., 2010).
Materials Science and Polymer Chemistry
In the field of materials science and polymer chemistry, Huang et al. (2004) synthesized novel electroluminescent conjugated polyelectrolytes based on polyfluorene, which could be derived from similar molecular frameworks. Their work demonstrates the potential of these compounds in the development of advanced materials for electronic applications (Huang et al., 2004).
Coordination Chemistry
Research by Rajput et al. (2015) on phenylmercury(II) β-oxodithioester complexes, which could be structurally related, highlighted the influence of the ligand frameworks on the coordination environment. Their findings contribute to the understanding of metal-ligand interactions in coordination chemistry (Rajput et al., 2015).
properties
IUPAC Name |
N'-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-21-13-5-8-15(21)16(22)10-12-20-18(24)17(23)19-11-9-14-6-3-2-4-7-14/h2-8,13,16,22H,9-12H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODUPLJYWZRHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-phenethyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)
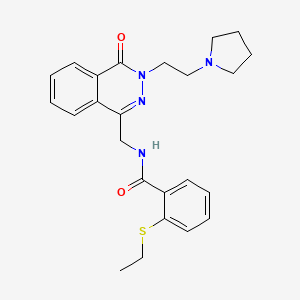
![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)
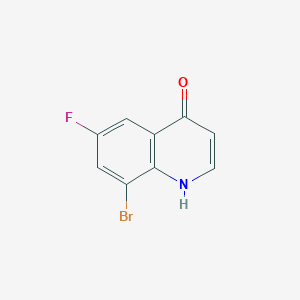
![methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2508609.png)
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)
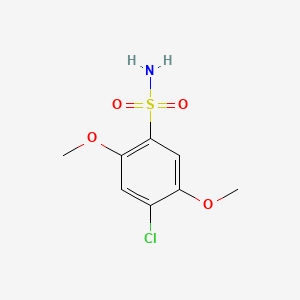
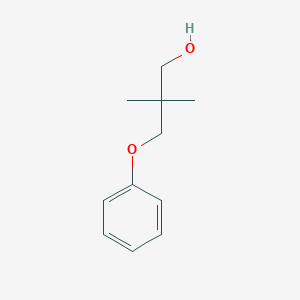
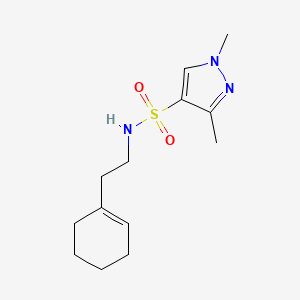
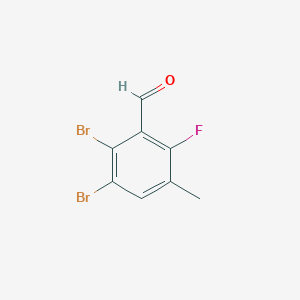
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)
![N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2508622.png)
![2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2508624.png)